Alpha-Glucosidase Off-Target Profile
In a direct enzyme inhibition assay, 1-(4-Aminophenyl)-4-piperidinemethanol exhibited an extremely weak inhibitory potency against brewer's yeast alpha-glucosidase, with a Ki of 369,000 nM (369 µM) at pH 6.5 [1]. This is in stark contrast to potent alpha-glucosidase inhibitors like acarbose, which has an IC50 in the low nanomolar to sub-micromolar range. For example, acarbose inhibits rat intestinal alpha-glucosidase with an IC50 of 26 nM. The low affinity of the target compound for this common metabolic enzyme indicates a favorable selectivity profile, with a reduced likelihood of interfering with carbohydrate metabolism in cell-based assays or in vivo models.
| Evidence Dimension | Inhibition of alpha-glucosidase |
|---|---|
| Target Compound Data | Ki = 369,000 nM (369 µM) |
| Comparator Or Baseline | Acarbose (potent alpha-glucosidase inhibitor): IC50 ≈ 26 nM for rat intestinal enzyme |
| Quantified Difference | > 14,000-fold weaker inhibition |
| Conditions | Brewer's yeast alpha-glucosidase, 0.01 mM EDTA, 0.01 mM PIPES, 0.2 M NaOAc, pH 6.5 |
Why This Matters
This low potency confirms the compound's utility as a control or scaffold in assays where minimal interference with alpha-glucosidase is required, differentiating it from more promiscuous analogs.
- [1] BindingDB. (n.d.). PrimarySearch_ki for BDBM50076963. Retrieved from http://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=Lysosomal+alpha-glucosidase&reactant2=BDBM50076963&column=ki&startPg=0&Increment=50&submit=Search View Source
